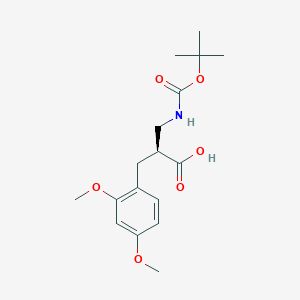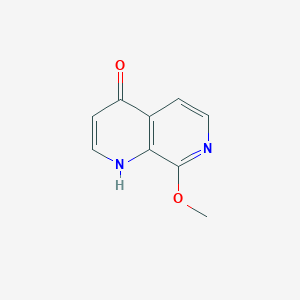
8-methoxy-1,7-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-1,7-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxy group at the 8th position and a keto group at the 4th position contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-1,7-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-1,7-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine diones, while reduction can produce naphthyridine alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-1,7-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1,7-naphthyridin-4(1H)-one: Lacks the methoxy group, which may alter its chemical and biological properties.
8-hydroxy-1,7-naphthyridin-4(1H)-one: Contains a hydroxyl group instead of a methoxy group, potentially affecting its reactivity and interactions.
8-chloro-1,7-naphthyridin-4(1H)-one: The presence of a chloro group can significantly change its chemical behavior and applications.
Uniqueness
8-methoxy-1,7-naphthyridin-4(1H)-one is unique due to the specific positioning of the methoxy and keto groups, which influence its reactivity and potential applications. Its distinct structure allows for unique interactions with biological targets and chemical reagents.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
8-methoxy-1H-1,7-naphthyridin-4-one |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-8-6(2-4-11-9)7(12)3-5-10-8/h2-5H,1H3,(H,10,12) |
InChI Key |
LJDFRBRFHBEHCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1NC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



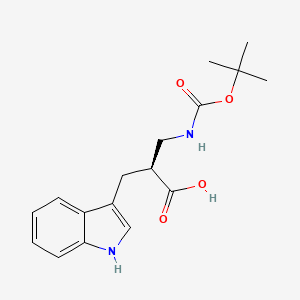
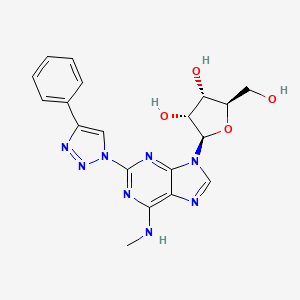
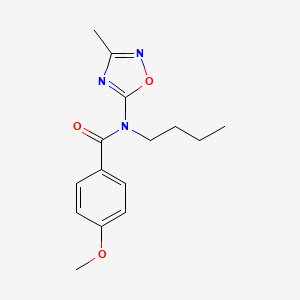
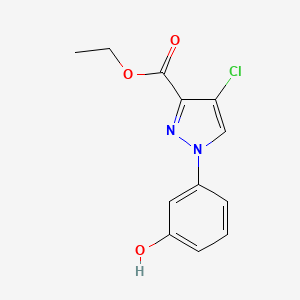
![Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B12927263.png)

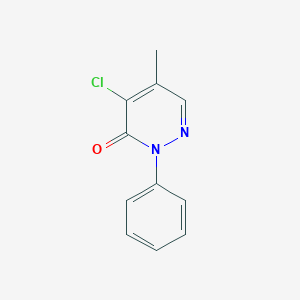


![N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12927301.png)
![4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12927305.png)

